molecular formula C34H50N4O8 B1254590 17-AEP-GA

17-AEP-GA

Cat. No.: B1254590
M. Wt: 642.8 g/mol
InChI Key: MNMYYWFEPBLDKF-JEVRCCDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 17-AEP-GA is a complex organic molecule with a unique structure This compound is characterized by multiple stereocenters and a variety of functional groups, including hydroxyl, methoxy, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the core bicyclic structure, followed by the introduction of various functional groups. Key steps include:

    Formation of the Bicyclic Core: This step involves cyclization reactions using appropriate starting materials and catalysts.

    Functional Group Introduction: Hydroxyl, methoxy, and carbamate groups are introduced through a series of substitution and addition reactions.

    Stereocenter Configuration: The stereochemistry of the molecule is controlled through the use of chiral catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy and carbamate groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biochemical Research: The compound is used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: It can be used as a precursor for the synthesis of other complex molecules in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, while the carbamate group can interact with enzymes. These interactions can modulate the activity of the target proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C34H50N4O8

Molecular Weight

642.8 g/mol

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(2-pyrrolidin-1-ylethylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C34H50N4O8/c1-20-16-24-29(36-12-15-38-13-7-8-14-38)26(39)19-25(31(24)41)37-33(42)21(2)10-9-11-27(44-5)32(46-34(35)43)23(4)18-22(3)30(40)28(17-20)45-6/h9-11,18-20,22,27-28,30,32,36,40H,7-8,12-17H2,1-6H3,(H2,35,43)(H,37,42)/b11-9-,21-10+,23-18+/t20-,22+,27+,28+,30-,32+/m1/s1

InChI Key

MNMYYWFEPBLDKF-JEVRCCDFSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN3CCCC3)/C)OC)OC(=O)N)\C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN3CCCC3)C)OC)OC(=O)N)C)C)O)OC

Synonyms

17-(2-(pyrrolidin-1-yl)ethyl)-amino-17-demethoxygeldanamycin
17-(2-(pyrrolidin-1-yl)ethyl)amino-17-demethoxygeldanamycin
17-AEP-GA
17-PEA-GA cpd

Origin of Product

United States

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